molecular formula C8H6BrClO B1275179 1-(2-Bromo-4-chlorophenyl)ethanone CAS No. 825-40-1

1-(2-Bromo-4-chlorophenyl)ethanone

Cat. No.: B1275179
CAS No.: 825-40-1
M. Wt: 233.49 g/mol
InChI Key: URBATMJMOGHOCE-UHFFFAOYSA-N
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Description

1-(2-Bromo-4-chlorophenyl)ethanone is an organic compound with the molecular formula C8H6BrClO. It is a colorless to yellow solid or liquid, depending on its purity and storage conditions . This compound is often used in various chemical syntheses and has significant applications in scientific research and industry.

Preparation Methods

1-(2-Bromo-4-chlorophenyl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of bromoacetyl bromide with 3-chloroanisole in the presence of aluminum chloride as a catalyst in carbon tetrachloride. The reaction is initially carried out at 0°C and then allowed to reach room temperature, yielding the desired product . Industrial production methods typically involve similar reaction conditions but are optimized for larger-scale production.

Chemical Reactions Analysis

1-(2-Bromo-4-chlorophenyl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include aluminum chloride, palladium catalysts, and boron reagents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Bromo-4-chlorophenyl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)ethanone involves its interaction with specific molecular targets. In biochemical studies, it has been shown to inhibit certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(2-Bromo-4-chlorophenyl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific reactivity and applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

1-(2-bromo-4-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5(11)7-3-2-6(10)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URBATMJMOGHOCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405736
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-40-1
Record name 1-(2-bromo-4-chlorophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 825-40-1
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